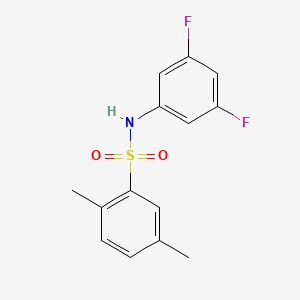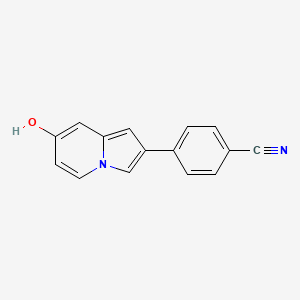
4-(7-Hydroxyindolizin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Hydroxyindolizin-2-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2O It is known for its unique structure, which includes an indolizine ring system substituted with a hydroxy group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxyindolizin-2-yl)benzonitrile typically involves the reaction of indolizine derivatives with benzonitrile compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 7-hydroxyindolizine and a benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-Hydroxyindolizin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(7-Hydroxyindolizin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-(7-Hydroxyindolizin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7-Hydroxyindolizin-3-yl)benzonitrile
- 4-(7-Methoxyindolizin-2-yl)benzonitrile
- 4-(7-Hydroxyindolizin-2-yl)benzamide
Uniqueness
4-(7-Hydroxyindolizin-2-yl)benzonitrile stands out due to its specific substitution pattern on the indolizine ring and the presence of both hydroxy and nitrile functional groups
Eigenschaften
CAS-Nummer |
918960-17-5 |
|---|---|
Molekularformel |
C15H10N2O |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(7-hydroxyindolizin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-3-12(4-2-11)13-7-14-8-15(18)5-6-17(14)10-13/h1-8,10,18H |
InChI-Schlüssel |
XWONROYKGYYSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


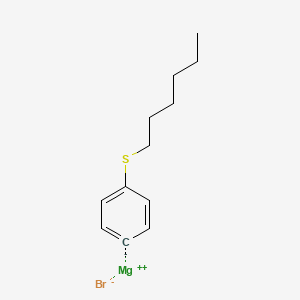

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

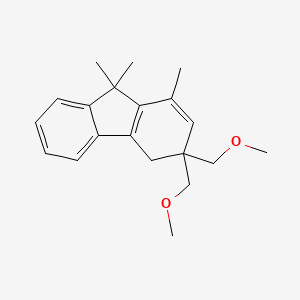
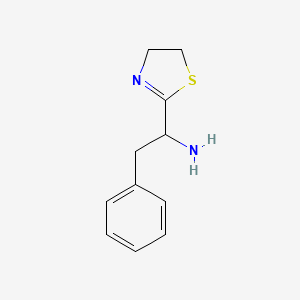
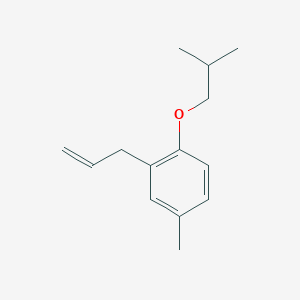
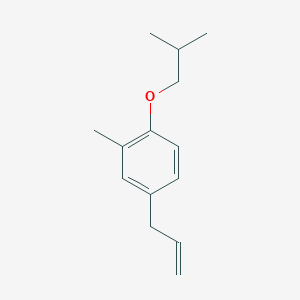
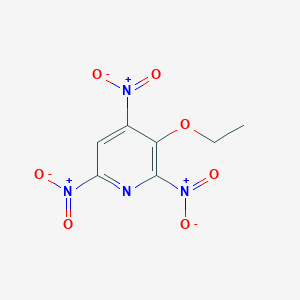
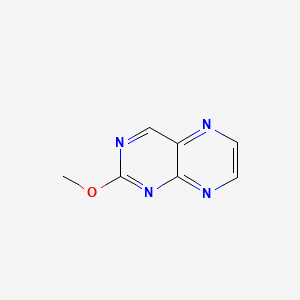
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
